molecular formula C25H28N2O3S2 B4572783 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

Cat. No.: B4572783
M. Wt: 468.6 g/mol
InChI Key: FLUMMZLGYHJSJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide involves its interaction with molecular targets in biological systems. The sulfonyl and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The benzamide group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S2/c1-19-4-8-21(9-5-19)18-27(32(3,29)30)23-12-10-22(11-13-23)25(28)26-16-17-31-24-14-6-20(2)7-15-24/h4-15H,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUMMZLGYHJSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

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